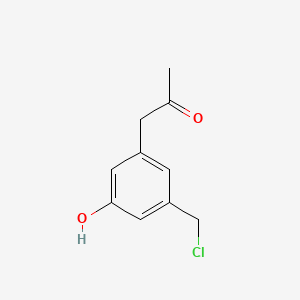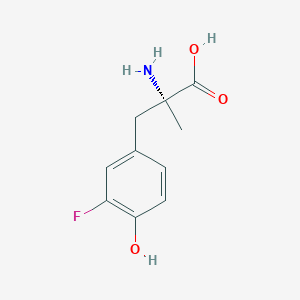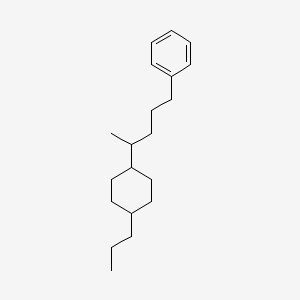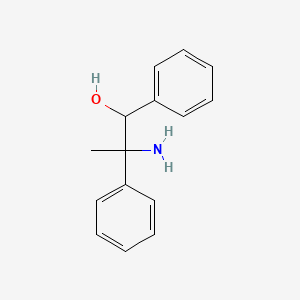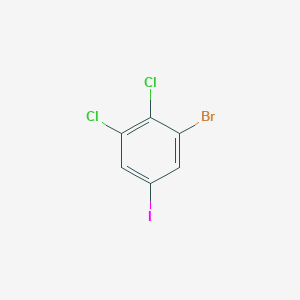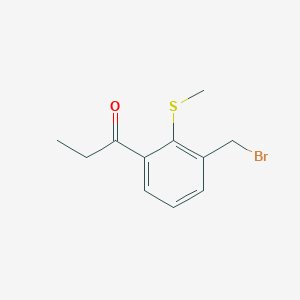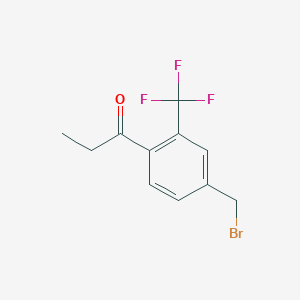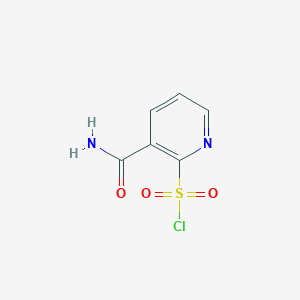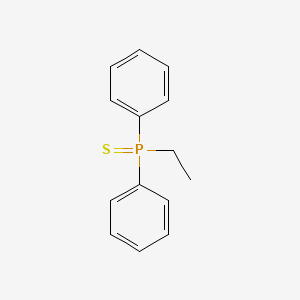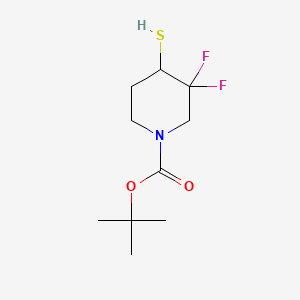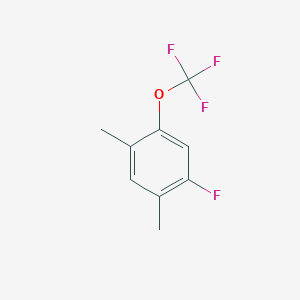
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O It is a fluorinated aromatic compound that features both trifluoromethoxy and fluoro substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.
Nucleophilic Substitution: Another approach involves the nucleophilic substitution of a suitable precursor, such as a trifluoromethoxy-substituted benzene derivative, with a fluorinating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction:
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated or nitrated derivatives of the compound .
Applications De Recherche Scientifique
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can influence the compound’s lipophilicity, electronic properties, and overall reactivity, thereby affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-(trifluoromethoxy)benzene: This compound is similar in structure but lacks the dimethyl substituents.
2-Fluoro-4-(trifluoromethoxy)benzene: Another structurally related compound with similar reactivity and applications.
Uniqueness
1,5-Dimethyl-2-fluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both dimethyl and trifluoromethoxy groups on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and physical properties, making it distinct from other fluorinated aromatic compounds .
Propriétés
Formule moléculaire |
C9H8F4O |
|---|---|
Poids moléculaire |
208.15 g/mol |
Nom IUPAC |
1-fluoro-2,4-dimethyl-5-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F4O/c1-5-3-6(2)8(4-7(5)10)14-9(11,12)13/h3-4H,1-2H3 |
Clé InChI |
VZJPZVVXTXBVOS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC(F)(F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



